molecular formula C8H14O2 B3431435 Isobutyl methacrylate CAS No. 9011-15-8

Isobutyl methacrylate

Cat. No.: B3431435
CAS No.: 9011-15-8
M. Wt: 142.20 g/mol
InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Description

Isobutyl methacrylate is an organic compound with the chemical formula C8H14O2 . It is a colorless liquid that is used primarily as a monomer in the production of polymers. This compound is known for its high reactivity and is commonly used in the synthesis of various acrylic resins, adhesives, and coatings .

Mechanism of Action

Target of Action

Isobutyl methacrylate (IBMA) is primarily used as a monomer in the synthesis of polymers . It doesn’t have a specific biological target, but rather, its utility lies in its ability to form polymers with specific properties. These polymers can then be used in a variety of applications, including the production of resins, plastics, coatings, adhesives, lubricant additives, dental materials, fiber treatment agents, and paper coating agents .

Mode of Action

IBMA undergoes polymerization, a process in which small molecules (monomers) chemically combine to form a large, chain-like molecule (polymer) . The polymerization of IBMA can be initiated by heat, light, or a chemical catalyst . The resulting polymers have properties that make them useful in various industrial applications .

Pharmacokinetics

It’s known that ibma is a volatile compound with a boiling point of 155°c . This suggests that if it were to enter the body, it could potentially be exhaled or metabolized and excreted.

Result of Action

The primary result of IBMA’s action is the formation of polymers with specific properties. These polymers can be tailored to have a wide range of characteristics, such as flexibility, durability, and resistance to heat and chemicals . In a biological context, exposure to IBMA can cause irritation to the skin, eyes, and respiratory system .

Action Environment

The polymerization of IBMA can be influenced by various environmental factors. For example, the presence of heat, light, or a chemical catalyst can initiate the polymerization process . Additionally, the stability and efficacy of IBMA can be affected by storage conditions. It should be stored in a cool place, with a temperature less than 10°C, and away from fire . Long-term storage and transportation require the addition of an inhibitor to prevent premature polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl methacrylate is typically synthesized through the esterification of methacrylic acid with isobutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: On an industrial scale, this compound is produced using the acetone cyanohydrin process. This involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isobutanol to produce this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-methylpropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3
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InChI Key

RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C(=C)C
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Molecular Formula

C8H14O2
Record name ISOBUTYL METHACRYLATE
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Related CAS

9011-15-8
Record name Poly(isobutyl methacrylate)
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DSSTOX Substance ID

DTXSID3025461
Record name Isobutyl methacrylate
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Molecular Weight

142.20 g/mol
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Physical Description

Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline]
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Boiling Point

311 °F at 760 mmHg (NTP, 1992), 155 °C
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Flash Point

120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup)
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C
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Density

0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C
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Vapor Pressure

3.63 [mmHg], 3.63 mm Hg at 25 °C
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Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.
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Color/Form

Liquid

CAS No.

97-86-9, 9011-15-8
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Melting Point

Freezing pt: -61 °C
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Synthesis routes and methods I

Procedure details

Further, on the surface of the resulting material are spread an ink consisting of polyurethane elastomer (10%), which is obtained from polycaprolactone glycol, dicyclohexylmethane-4,4'-diisocyanate and 1-amino-3-aminomethyl-3,5,5-trimethylcyclohexane (isophoronediamine), a brown pigment (3%), dimethylformamide (24%), methanol (28%), toluene (8%), isopropanol (5%), acetone (12%) and cyclohexanone (10%) in an amount of 16 g/m2 based on the solids content, and the resulting material is embossed with sheepskin pattern. Then, on the resulting material is spread a dispersion solution consisting of an acryl-modified polyurethane resin (20 parts), which is obtained by emulsion polymerization of isobutyl methacrylate (20 parts) in an ion-exchanged water (30 parts) in the presence of a thermosetting anionic polyurethane emulsion (50 parts), and water (80 parts) in an amount of 8 g/m2 based on the solids content. The material is dried to give a leather-like sheet material [J]. The substrate of the leather-like sheet has a thickness of 1.8 mm and a density of 0.41 g/cm3, and the surface layer is a nonporous layer with a thickness of 16 . Young's modulus of the resin composed of the surface layer is 9.5 kg/mm2.
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Synthesis routes and methods II

Procedure details

The resulting reactor effluent of 6.9 kg/h had the following composition: 67.3% by weight of i-BuMA, 12.0% by weight of i-BuOH, 19.4% by weight of MMA, 0.8% by weight of MeOH and 0.5% by weight of by-products. The space-time yield of the reactor based on i-BuMA was therefore 516 kg/h/m3. Owing to virtually complete removal of low-boiling components relative to i-BuMA, the bottom effluent of the low boiler distillation column was a crude ester (5.0 kg/h) which already contained >99.5% by weight of i-BuMA and also all of the catalyst and the stabilizer. The yield of i-BuOH based on the overall process was therefore virtually 100%. The yield of MMA based on the overall process minus the MMA loss via the MMA/MeOH azeotrope calculated beforehand was likewise virtually 100%. At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA are finally obtained at the top of the high boiler distillation column and have the following composition: >99.9% by weight of i-BuMA, <150 ppm of i-BuOH, <10 ppm of MMA, 0 ppm of di-1-butyl ether, colour number (apha)<0.2. At an evaporation ratio in the second, smaller thin-film evaporator of about 90%, the overall discharge of the process (catalyst, stabilizer, high-boiling by-products, i-BuMA) is 0.05 kg/h and the yield loss of i-BuMA based on the pure i-BuMA produced is <0.5% by weight.
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Synthesis routes and methods III

Procedure details

is added within 3 hours at 80° C. Thereafter a solution of 10 g of methacrylamide and 0.6 g of the sodium salt of 4,4'-azobis-(4-cyanovaleric acid) in 300 ml of water and a monomer mixture consisting of 50 g of ethyl acrylate and 45 g of glycidyl methacrylate are added simultaneously. After stirring for 60 minutes at 80° C. one obtains a coagulate-free dispersion with a solid content of 20%.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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